molecular formula C12H11NO3S B13927531 2-Methoxy-6-(phenylsulfonyl)pyridine

2-Methoxy-6-(phenylsulfonyl)pyridine

Cat. No.: B13927531
M. Wt: 249.29 g/mol
InChI Key: UTQNCTQVPMQKSA-UHFFFAOYSA-N
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Description

2-Methoxy-6-(phenylsulfonyl)pyridine is an organic compound with the molecular formula C12H11NO3S. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a methoxy group at the 2-position and a phenylsulfonyl group at the 6-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(phenylsulfonyl)pyridine typically involves the introduction of the methoxy and phenylsulfonyl groups onto the pyridine ring. One common method involves the reaction of 2-methoxypyridine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(phenylsulfonyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the phenylsulfonyl group to a phenylsulfide group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-6-(phenylsulfonyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(phenylsulfonyl)pyridine involves its interaction with specific molecular targets. The methoxy and phenylsulfonyl groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-(phenylsulfonyl)pyridine is unique due to the presence of both methoxy and phenylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

2-(benzenesulfonyl)-6-methoxypyridine

InChI

InChI=1S/C12H11NO3S/c1-16-11-8-5-9-12(13-11)17(14,15)10-6-3-2-4-7-10/h2-9H,1H3

InChI Key

UTQNCTQVPMQKSA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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